molecular formula C15H11BrClN3O3 B5597767 5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide

5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide

Cat. No.: B5597767
M. Wt: 396.62 g/mol
InChI Key: UEEMGNKZKSOREM-UHFFFAOYSA-N
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Description

5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Insecticidal Activity

  • A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings exhibited significant insecticidal activities against diamondback moth (Plutella xylostella), highlighting the potential of such compounds in agricultural pest management (Qi et al., 2014).

Anticancer and Antiangiogenic Effects

  • Novel thioxothiazolidin-4-one derivatives, involving the oxadiazol moiety, have demonstrated significant anticancer and antiangiogenic effects in mouse models, suggesting their potential as therapeutic agents against cancer (Chandrappa et al., 2010).

Antibacterial Potential

  • Compounds featuring the oxadiazole ring have shown potential antibacterial activity against both gram-negative and gram-positive bacteria, indicating their relevance in developing new antibacterial agents (Siddiqui et al., 2014).

Synthesis and Characterization

  • The synthesis methodologies for related compounds emphasize the versatility of the oxadiazole moiety in generating compounds with varied biological activities. For instance, efficient synthesis approaches have been developed for polyamides with pendant 1,3,4-oxadiazole units, demonstrating applications in material science (Mansoori et al., 2011).

Properties

IUPAC Name

5-bromo-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O3/c1-20(15(21)11-6-7-12(16)22-11)8-13-18-14(19-23-13)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEMGNKZKSOREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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